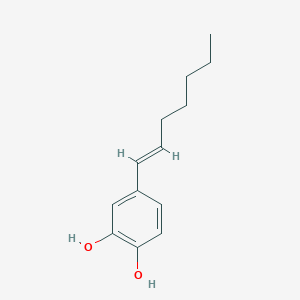

1,2-Benzenediol,4-(1-heptenyl)-

Beschreibung

Eigenschaften

CAS-Nummer |

100668-22-2 |

|---|---|

Molekularformel |

C13H18O2 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

4-[(E)-hept-1-enyl]benzene-1,2-diol |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-6-7-11-8-9-12(14)13(15)10-11/h6-10,14-15H,2-5H2,1H3/b7-6+ |

InChI-Schlüssel |

DIEVSSLZSZWGPG-VOTSOKGWSA-N |

SMILES |

CCCCCC=CC1=CC(=C(C=C1)O)O |

Isomerische SMILES |

CCCCC/C=C/C1=CC(=C(C=C1)O)O |

Kanonische SMILES |

CCCCCC=CC1=CC(=C(C=C1)O)O |

Synonyme |

1,2-Benzenediol, 4-(1-heptenyl)- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Profiling of 4-(1-Heptenyl)catechol: A Technical Monograph

The following technical guide provides an in-depth physicochemical and synthetic analysis of 4-(1-heptenyl)catechol , a lipophilic alkenyl catechol derivative. This compound serves as a critical model for urushiol analogues, adhesive biomaterials, and redox-active lipophiles.

Executive Summary

4-(1-heptenyl)catechol (4-HC) is a bifunctional small molecule integrating a redox-active 1,2-dihydroxybenzene (catechol) core with a hydrophobic heptenyl tail . Unlike its saturated analogue (4-heptylcatechol), the presence of the

This guide delineates the molecular architecture, synthesis, and stability profiles of 4-HC, emphasizing its utility as a "sticky" antioxidant and a precursor for biomimetic adhesives.

Molecular Architecture & Electronic Properties[1]

Structural Analysis

The molecule consists of a polar, electron-rich headgroup and a non-polar tail. The 1-heptenyl substituent is conjugated with the aromatic ring, creating a 3,4-dihydroxystyrene motif extended by a pentyl chain.

-

Systematic Name: 4-(hept-1-en-1-yl)benzene-1,2-diol

-

Formula:

-

Molecular Weight: 206.28 g/mol

-

Stereochemistry: Exists as E (trans) and Z (cis) isomers. Synthetic routes (e.g., Wittig) typically yield mixtures unless specific stereocontrol is applied. The E-isomer is generally more thermodynamically stable.

Electronic Conjugation

The double bond at the benzylic position allows

-

UV-Vis Signature: Bathochromic shift (red shift) relative to 4-heptylcatechol due to conjugation. Expected

~260-290 nm. -

Hammett Effects: The 1-heptenyl group acts as a weak electron donor via resonance (

) but an electron withdrawer via induction. Net effect: The catechol protons are slightly less acidic than in 4-formylcatechol but comparable to 4-alkylcatechols.

Physicochemical Parameters

The following data aggregates calculated (QSAR) and experimental values for 4-alkenyl catechol analogues.

| Parameter | Value / Range | Context & Implications |

| Physical State | Viscous Oil or Low-Melting Solid | Pure E-isomer may crystallize ( |

| LogP (Octanol/Water) | 4.2 – 4.5 (Predicted) | Highly lipophilic. Zero aqueous solubility. Requires DMSO, EtOH, or DCM for solvation. |

| pKa (OH-1) | 9.3 – 9.5 | First deprotonation. Comparable to substituted phenols.[1][2] |

| pKa (OH-2) | ~13.0 | Second deprotonation. Extremely weak acid. |

| Redox Potential ( | +350 to +400 mV (vs. SHE) | Quasi-reversible oxidation to o-quinone. Lower potential than unsubstituted catechol due to alkyl donation. |

| H-Bond Donors/Acceptors | 2 / 2 | Critical for surface adhesion and chelation. |

Solubility & Formulation

-

Aqueous: Insoluble (

). -

Organic: Freely soluble in dichloromethane, methanol, ethyl acetate.

-

Formulation: For biological assays, prepare a 100 mM stock in DMSO. Dilute into aqueous buffer immediately prior to use to minimize autoxidation.

Synthetic Protocols

The synthesis of 4-(1-heptenyl)catechol requires protecting group strategies to prevent oxidation of the catechol moiety during the coupling steps. The Wittig Olefination is the most robust route.

Route A: Wittig Olefination (Recommended)

This route utilizes 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) as the starting material.

Step 1: Protection React 3,4-dihydroxybenzaldehyde with acetic anhydride or TBDMS-Cl to form the protected aldehyde.

-

Why: Free catechols poison phosphonium ylides and are susceptible to base-catalyzed oxidation.

Step 2: Phosphonium Salt Preparation

React 1-bromohexane with triphenylphosphine (

Step 3: Wittig Reaction

-

Suspend hexyltriphenylphosphonium bromide in dry THF at -78°C.

-

Add strong base (n-BuLi or NaHMDS) to generate the ylide (bright orange/red).

-

Add protected aldehyde dropwise.[1]

-

Warm to RT. The Z-alkene is favored under salt-free conditions; E-alkene is favored if Schlosser modification is used.

Step 4: Deprotection

-

Acetates: Hydrolysis with

/ MeOH. -

Silyl ethers: Deprotection with TBAF / THF.

Visualization of Synthesis Pathway

Figure 1: Step-wise synthesis via Wittig olefination ensuring regioselectivity at the 4-position.

Reactivity & Stability Profile

Redox Cycling & Autoxidation

Like all catechols, 4-HC is redox-active. At physiological pH (7.4), it slowly autoxidizes to the o-quinone . This process is accelerated by:

-

High pH: Deprotonation facilitates electron loss.

-

Transition Metals:

or

Mechanism:

-

Catechol (

) loses -

loses

-

The o-quinone is a potent electrophile (Michael acceptor) and will react with thiols (cysteine) or amines (lysine) in proteins.

Polymerization

4-HC exhibits two distinct polymerization modes:

-

Radical Polymerization (Tail-driven): The 1-heptenyl double bond (styrenic) can undergo radical polymerization to form poly(4-heptenylcatechol).

-

Oxidative Polymerization (Head-driven): The catechol headgroup oxidizes to quinone, forming dimers and oligomers (similar to melanin or polydopamine formation).

Reactivity Diagram

Figure 2: Redox cycling and downstream reactivity pathways of 4-HC.

Experimental Handling & Safety

Storage Protocol

-

Atmosphere: Argon or Nitrogen (strictly anaerobic).

-

Temperature: -20°C.

-

Container: Amber glass (light sensitive).

-

Stabilizer: Can be stored with trace BHT (butylated hydroxytoluene) if radical polymerization of the alkene is a concern during long-term storage.

Safety Warning (Urushiol Analogue)

CRITICAL: 4-(1-heptenyl)catechol is structurally similar to urushiol (the allergen in poison ivy). While the chain length (C7) is shorter than natural urushiols (C15/C17), it retains significant sensitizing potential.

-

PPE: Double nitrile gloves, long sleeves, and face shield.

-

Decontamination: Wash surfaces with 5% bleach or specialized surfactant (e.g., Tecnu) to oxidize the catechol ring, rendering it non-allergenic. Do not use ethanol alone, as it spreads the lipophilic oil.

References

-

PubChem. 4-Vinylcatechol (Compound Summary). National Library of Medicine. [Link]

-

Bordwell, F.G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[3] [Link]

-

IARC. 4-Vinylcatechol ClassyFire Taxonomy & Properties. Exposome-Explorer. [Link]

-

FooDB. 4-Vinylphenol (Styrene analogue) Properties.[4] [Link][5]

-

Vertex AI Search. Synthesis and Antioxidant Activity of Catechol Thioethers. (Contextual grounding for catechol redox behavior). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Showing Compound 4-Vinylphenol (FDB010540) - FooDB [foodb.ca]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) for detection of 1,2-Benzenediol, 4-(1-heptenyl)-

An In-Depth Guide to the Quantitative Analysis of 1,2-Benzenediol, 4-(1-heptenyl)- by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Challenge of Substituted Catechols

1,2-Benzenediol, 4-(1-heptenyl)- is a substituted catechol, a class of phenolic compounds characterized by two hydroxyl groups on adjacent carbons of a benzene ring. Catechols and their derivatives are found in a wide array of natural and synthetic materials, from plant secondary metabolites to components in industrial chemical streams.[1] Their analysis is critical in fields such as environmental monitoring, food science, and pharmaceutical development due to their biological activity and potential toxicity.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and definitive mass-based identification. However, the inherent chemical properties of catechols—specifically their polarity and low volatility due to the hydroxyl groups—present a significant challenge for direct GC analysis. These properties can lead to poor peak shape, thermal degradation in the hot injector, and strong interaction with the stationary phase, resulting in unreliable quantification.[4]

To overcome these obstacles, a chemical derivatization step is essential. This process converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups, making the analyte amenable to GC separation.[5] This application note provides a comprehensive, field-proven protocol for the robust analysis of 1,2-Benzenediol, 4-(1-heptenyl)- using GC-MS, with a central focus on a validated silylation-based derivatization workflow.

Principle of the Method: Silylation-Coupled GC-MS

The analytical strategy hinges on a two-stage process: chemical derivatization followed by instrumental analysis.

-

Chemical Derivatization (Silylation): The core of this protocol is the conversion of the polar hydroxyl (-OH) groups of the catechol moiety into nonpolar trimethylsilyl (-O-Si(CH₃)₃) ethers. This is achieved through a silylation reaction, most commonly using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] This reaction (illustrated below) dramatically increases the volatility and thermal stability of the analyte, enabling its successful transit through the GC system.[7] The resulting derivative is more suitable for separation on common non-polar GC columns and produces a characteristic mass spectrum for confident identification.

-

Gas Chromatography (GC): The derivatized sample is injected into the GC, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analytes through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase, which is governed by their boiling points and affinity for the stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to fragment into charged ions in a reproducible pattern. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification of the analyte.

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, follows a structured and logical path designed to ensure accuracy and reproducibility.

Caption: High-level workflow for GC-MS analysis of 1,2-Benzenediol, 4-(1-heptenyl)-.

Materials and Instrumentation

Reagents and Consumables

-

Analyte Standard: 1,2-Benzenediol, 4-(1-heptenyl)- (as available) or a suitable surrogate like 4-tert-Butylcatechol[8]

-

Internal Standard (IS): e.g., Phenanthrene-d10 or a suitable stable isotope-labeled analog

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

-

Solvents (High Purity, GC Grade): Ethyl acetate, Dichloromethane, Hexane, Pyridine (anhydrous)[9]

-

Drying Agent: Anhydrous Sodium Sulfate

-

Acids/Bases: Sulfuric acid or Hydrochloric acid for pH adjustment

-

Gases: Helium (99.999% purity or higher)

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Instrumentation

-

Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a split/splitless injector and electronic pressure control.[10]

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an Electron Ionization (EI) source.

-

GC Column: A low-bleed, non-polar capillary column such as an Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[10]

Detailed Protocols

Protocol 1: Preparation of Standards

This protocol describes the creation of a calibration curve for quantification. An internal standard is used to correct for variations in sample preparation and injection volume.

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of the 1,2-Benzenediol, 4-(1-heptenyl)- standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.

-

Prepare a separate 1000 µg/mL stock solution of the internal standard (e.g., Phenanthrene-d10) in the same manner.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 1 mL of the primary analyte stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

-

-

Calibration Standards (e.g., 0.5 - 50 µg/mL):

-

Label a series of 2 mL GC vials.

-

Add a constant amount (e.g., 10 µL) of a 100 µg/mL internal standard working solution to each vial.

-

Add varying volumes of the 100 µg/mL analyte working solution to create a concentration series (e.g., 5, 10, 25, 100, 250, 500 µL).

-

Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial to ensure an anhydrous environment for the subsequent derivatization.

-

Proceed immediately to the derivatization protocol (Protocol 3).

-

Protocol 2: Sample Preparation and Extraction

This protocol outlines a general liquid-liquid extraction (LLE) procedure suitable for aqueous or solid samples. The key is to acidify the sample to ensure the phenolic analyte is in its neutral, extractable form.[11]

-

Sample Measurement:

-

For liquid samples (e.g., wastewater): Measure 100 mL into a separatory funnel.

-

For solid samples (e.g., plant material): Weigh approximately 1.0 g of homogenized, dried material into a centrifuge tube. Add 10 mL of a suitable extraction solvent like 80:20 methanol/water and sonicate for 30 minutes.[11] Centrifuge and collect the supernatant.

-

-

pH Adjustment:

-

For aqueous samples or extracts, adjust the pH to < 2 with sulfuric acid.[11] This protonates the hydroxyl groups, reducing the analyte's water solubility and enhancing its partitioning into the organic solvent.

-

-

Internal Standard Spiking:

-

Spike the sample with a known amount of the internal standard solution to achieve a final concentration within the calibration range.

-

-

Liquid-Liquid Extraction:

-

Add 50 mL of dichloromethane (or ethyl acetate) to the separatory funnel (or an appropriate volume for the centrifuge tube).[5]

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the bottom organic layer.

-

Repeat the extraction two more times with fresh portions of the organic solvent.

-

-

Drying and Concentration:

-

Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 0.5 mL using a rotary evaporator or a gentle stream of nitrogen. Do not evaporate to complete dryness at this stage.

-

Transfer the concentrated extract to a 2 mL GC vial and evaporate to complete dryness under nitrogen.

-

Proceed immediately to the derivatization protocol.

-

Protocol 3: Silylation Derivatization

This is the most critical chemical step. The reaction must be performed in an anhydrous environment as silylating reagents are highly reactive with water.

Caption: Silylation reaction converting polar -OH groups to non-polar -OTMS ethers.

-

Reagent Addition: To the dried residue in the GC vial (from Protocol 1 or 2), add 100 µL of anhydrous pyridine (to act as a solvent) and 100 µL of BSTFA + 1% TMCS.

-

Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.

-

Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

-

Cooling: Remove the vial and allow it to cool to room temperature before placing it in the GC autosampler. The sample is now ready for injection.

GC-MS Instrumental Parameters

The following table provides a validated starting point for the analysis. Parameters may require optimization based on the specific instrument and column used.

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[9] |

| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |

| Oven Program | ||

| Initial Temperature | 80 °C, hold for 2 min | Allows for proper focusing of analytes at the head of the column. |

| Ramp 1 | 15 °C/min to 200 °C | Separates earlier eluting, more volatile compounds. |

| Ramp 2 | 25 °C/min to 300 °C, hold for 5 min | Elutes the higher boiling point target analyte and cleans the column of late-eluting matrix components.[12] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Universal standard for EI, allowing for comparison with spectral libraries (e.g., NIST).[13] |

| Ion Source Temperature | 230 °C | A standard temperature that balances ionization efficiency and analyte stability. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

| Scan Mode | Full Scan (m/z 50-550) | Used for initial identification and method development. |

| (Optional) | Selected Ion Monitoring (SIM) | For higher sensitivity and selectivity in routine quantitative analysis once fragment ions are known.[14] |

Data Analysis and Method Validation

-

Identification: The target analyte is identified by matching its retention time and its mass spectrum to that of a known standard. The mass spectrum of the di-TMS derivative of a catechol will show a prominent molecular ion (M⁺) and characteristic fragment ions, including a base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.

-

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve.

-

Validation: The method's performance should be validated to ensure it is fit for purpose.[15][16] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

| Linearity | Correlation coefficient (R²) > 0.995 | Confirms a proportional response of the instrument to changes in analyte concentration.[16] |

| Accuracy | 80-120% recovery of spiked samples at different levels | Measures how close the experimental value is to the true value.[15] |

| Precision | Relative Standard Deviation (RSD) < 15% | Assesses the repeatability (intra-day) and reproducibility (inter-day) of the method.[16] |

| LOD/LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified. |

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of 1,2-Benzenediol, 4-(1-heptenyl)- by Gas Chromatography-Mass Spectrometry. The central challenge posed by the polar catechol structure is effectively overcome through a well-established silylation derivatization protocol, which significantly enhances the analyte's volatility and thermal stability. By coupling this effective sample preparation with optimized GC-MS parameters and a sound validation strategy, researchers can achieve the high levels of sensitivity, selectivity, and accuracy required for demanding applications in scientific research and drug development.

References

- Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. (2017). Journal of Analytical Science and Technology.

- GC-MS and ESI-MS detection of catechol. (2013). International Journal of Education and Research.

- GC-MS Sample Preparation. Organomation.

- Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives. Benchchem.

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2013). MDPI. Available at: [Link]

-

Techniques for Analysis of Plant Phenolic Compounds. (2012). PMC. Available at: [Link]

- Sample Preparation Guidelines for GC-MS.

-

GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. (2025). MDPI. Available at: [Link]

- Development and Validation of an GC-MS Method to Quantify Phytoconstituents by Using Entada pursaetha DC. (2020). Journal of Drug Delivery and Therapeutics.

- Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. (2001). Chromatography.

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2014). PMC. Available at: [Link]

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). MDPI. Available at: [Link]

- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of AOAC INTERNATIONAL.

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]

-

Mass spectrometry as a quantitative tool in plant metabolomics. (2016). Royal Society Publishing. Available at: [Link]

-

1,2-Benzenediol. NIST WebBook. Available at: [Link]

-

1,2-Benzenediol (Catechol). (2008). Canada.ca. Available at: [Link]

-

1,2-Benzenediol. Chemsrc. Available at: [Link]

-

1,2-Benzenediol. NIST WebBook. Available at: [Link]

-

1,2-Benzenediol, 4-methoxy-. PubChem. Available at: [Link]

-

1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-. NIST WebBook. Available at: [Link]

-

1,2-Benzenediol. NIST WebBook. Available at: [Link]

-

Showing Compound 1,2-Benzenediol (FDB001512). FooDB. Available at: [Link]

-

Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Agilent. Available at: [Link]

-

1,2-Benzenediol, 4-(1,1-dimethylethyl)-. US EPA. Available at: [Link]

-

GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. (2024). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

GC AND GC/MS. Agilent. Available at: [Link]

-

1,2-Benzenediol. NIST WebBook. Available at: [Link]

-

Benzenediol – Knowledge and References. Taylor & Francis. Available at: [Link]

-

1,4-Benzenediol (Hydroquinone). Canada.ca. Available at: [Link]

-

characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Plant Archives. Available at: [Link]

-

Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Biosciences Biotechnology Research Asia. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. canada.ca [canada.ca]

- 3. Showing Compound 1,2-Benzenediol (FDB001512) - FooDB [foodb.ca]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. mdpi.com [mdpi.com]

- 7. ijern.com [ijern.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. uoguelph.ca [uoguelph.ca]

- 10. hpst.cz [hpst.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijper.org [ijper.org]

- 13. 1,2-Benzenediol [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 4-(1-heptenyl)catechol in Human Plasma and Urine

Abstract

This document provides a comprehensive, step-by-step protocol for the quantification of 4-(1-heptenyl)catechol in human plasma and urine. Given the interest in catechol derivatives as potential biomarkers and their role in various physiological processes, a robust and reliable analytical method is essential. This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2][3] The methodology detailed herein covers all stages from sample preparation using liquid-liquid extraction to instrumental analysis and data processing. This application note is intended for researchers, scientists, and drug development professionals requiring precise and accurate measurement of 4-(1-heptenyl)catechol in biological matrices.

Introduction

Catechol, or 1,2-dihydroxybenzene, and its derivatives are a class of organic compounds that are widespread in nature and have significant industrial and biological relevance.[4][5][6] In biological systems, catecholamines are a well-known subclass that function as crucial neurotransmitters and hormones.[3][7] The quantification of specific catechol derivatives in biological fluids can provide valuable insights into various physiological and pathological conditions.

4-(1-heptenyl)catechol is a specific catechol derivative of interest. Accurate measurement of its concentration in biological samples such as plasma and urine is critical for understanding its pharmacokinetics and potential role as a biomarker. This protocol describes a highly selective and sensitive LC-MS/MS method for this purpose, addressing the common challenges associated with analyzing catechols, such as their susceptibility to oxidation and their presence at low concentrations in complex biological matrices.[3][7]

Method Principle

The analytical workflow for the quantification of 4-(1-heptenyl)catechol involves several key stages. Initially, the analyte and a deuterated internal standard (IS) are extracted from the biological matrix (plasma or urine) using liquid-liquid extraction (LLE). This is followed by separation of the analyte from endogenous interferences using reverse-phase high-performance liquid chromatography (HPLC). Finally, the analyte is detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which offers excellent specificity and sensitivity.

Figure 1: General workflow for the quantification of 4-(1-heptenyl)catechol.

Materials and Reagents

-

4-(1-heptenyl)catechol (≥98% purity)

-

4-(1-heptenyl)catechol-d4 (internal standard, IS) (≥98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (K2-EDTA) and urine from healthy donors

-

Phosphate-buffered saline (PBS), pH 7.4

Equipment

-

HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Calibrated pipettes and sterile tips

-

Autosampler vials

Experimental Protocols

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-(1-heptenyl)catechol and its deuterated internal standard into separate volumetric flasks and dissolve in methanol to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Perform serial dilutions of the 4-(1-heptenyl)catechol primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with a 50:50 methanol/water mixture to obtain a working solution of 100 ng/mL.

Sample Preparation

Liquid-liquid extraction is employed for its effectiveness in separating catechols from the aqueous biological matrix.

-

Thaw frozen plasma and urine samples at room temperature.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the sample (plasma, urine, or calibration standard).

-

Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix sample.

-

Add 600 µL of ethyl acetate to each tube.

-

Vortex the tubes for 2 minutes to ensure thorough extraction.

-

Centrifuge at 14,000 x g for 10 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness using a nitrogen evaporator at 40°C.[8]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

-

Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

Figure 2: Detailed liquid-liquid extraction procedure.

LC-MS/MS Instrumental Conditions

The following conditions have been optimized for the separation and detection of 4-(1-heptenyl)catechol. For mass spectrometry compatible applications, formic acid is used in the mobile phase.[9]

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, then re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-(1-heptenyl)catechol | 221.1 | 123.1 | 20 |

| 4-(1-heptenyl)catechol-d4 (IS) | 225.1 | 127.1 | 20 |

Method Validation

To ensure the reliability of the data, the method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[10][11] This ensures that the analytical method is accurate, precise, reproducible, and fit for its intended purpose.[10] Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Should be within acceptable limits, typically assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. |

| Recovery | Should be consistent and reproducible across the concentration range. |

| Stability | Analyte should be stable in the biological matrix under expected storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). |

Data Analysis

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. A weighted (1/x²) linear regression analysis is typically applied.

-

Quantification: The concentration of 4-(1-heptenyl)catechol in the test samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust approach for the quantification of 4-(1-heptenyl)catechol in human plasma and urine. The protocol is designed to be readily implemented in a research or clinical laboratory setting. Adherence to the described sample preparation, instrumental analysis, and validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic studies, biomarker discovery, and other applications in the field of drug development and biomedical research.

References

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]

- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.

- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

-

Gironi, G., et al. (2015). [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry]. PubMed. Retrieved from [Link]

-

Gomez, C., et al. (2002). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. PubMed. Retrieved from [Link]

-

Hsu, J. F., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Agilent. (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]

- Peaston, R. T., & Weinkove, C. (2004). Measurement of catecholamines and their metabolites. Clinical Chemistry.

-

Ganhao, M. F., et al. (1991). Evaluation of a simple plasma catecholamine extraction procedure prior to high-performance liquid chromatography and electrochemical detection. PubMed. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Catechol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Feoli, J., et al. (1987). Radioenzymatic assay of catecholamines in plasma after a preliminary solvent extraction compared with an analogous liquid-chromatographic method. Clinical Chemistry. Retrieved from [Link]

-

Allenmark, S., et al. (1985). Determinations of catechols in small volumes of plasma using ion-pair reversed phase liquid chromatography/electrochemistry. PubMed. Retrieved from [Link]

-

Ganhao, M. F., et al. (1991). Evaluation of a simple plasma catecholamine extraction procedure prior to high-performance liquid chromatography and electrochemical detection. ResearchGate. Retrieved from [Link]

-

Ferreira, P., et al. (2013). Liquid chromatographic methods for the quantification of catecholamines and their metabolites in several biological samples--a review. PubMed. Retrieved from [Link]

-

Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

-

Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Catechol. Retrieved from [Link]

-

Ferreira, P., et al. (2013). Liquid chromatographic methods for the quantification of catecholamines and their metabolites in several biological samples-A review. ResearchGate. Retrieved from [Link]

-

Schweitzer, C., et al. (2004). Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals. ResearchGate. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding Catechol: A Versatile Compound in Chemistry and Beyond. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Catechol – Knowledge and References. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. chemyx.com [chemyx.com]

- 3. researchgate.net [researchgate.net]

- 4. Catechol - Wikipedia [en.wikipedia.org]

- 5. Understanding Catechol: A Versatile Compound in Chemistry and Beyond - Oreate AI Blog [oreateai.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Liquid chromatographic methods for the quantification of catecholamines and their metabolites in several biological samples--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organomation.com [organomation.com]

- 9. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. moh.gov.bw [moh.gov.bw]

Application Notes & Protocols: Evaluating 1,2-Benzenediol, 4-(1-heptenyl)- as a Novel Antioxidant for Food Preservation

These application notes provide a comprehensive guide for researchers, food scientists, and drug development professionals on the evaluation of 1,2-Benzenediol, 4-(1-heptenyl)-, a catechol derivative, as a potential antioxidant for extending the shelf-life of food products. This document outlines the theoretical basis for its antioxidant activity and provides detailed protocols for its empirical validation.

Introduction: The Imperative for Novel Food Antioxidants

The deterioration of food quality is largely driven by oxidation, a chemical process that affects lipids, vitamins, and pigments, leading to rancidity, off-flavors, color loss, and a decrease in nutritional value.[1][2] While synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) have been effectively used for decades, there is a growing consumer demand for natural alternatives.[2][3][4] This has spurred research into novel, naturally derived or nature-inspired compounds that can offer comparable or superior protection.

1,2-Benzenediol, 4-(1-heptenyl)- belongs to the catechol family, a class of phenolic compounds widely recognized for their potent antioxidant properties.[5][6] The unique structure of this molecule, featuring a catechol head and a lipophilic heptenyl tail, suggests it may be a highly effective inhibitor of lipid peroxidation in complex food matrices. These notes provide the foundational protocols to test this hypothesis.

Proposed Mechanism of Antioxidant Action

The antioxidant capacity of 1,2-Benzenediol, 4-(1-heptenyl)- is predicated on two primary mechanisms inherent to its catechol structure:

-

Free Radical Scavenging via Hydrogen Atom Transfer (HAT): The defining feature of catechols is the presence of two adjacent hydroxyl (-OH) groups on the benzene ring. These groups can readily donate hydrogen atoms to neutralize highly reactive free radicals (like peroxyl, ROO•, and hydroxyl, •OH), which are the primary drivers of oxidative chain reactions in lipids.[6][7] Upon donating a hydrogen atom, the catechol forms a relatively stable semiquinone radical, which does not readily propagate the oxidative chain, effectively terminating it.[7]

-

Metal Chelation: Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), are potent catalysts of oxidation, accelerating the formation of initial free radicals. The vicinal dihydroxyl arrangement of the catechol group acts as an excellent chelating agent, binding to these metal ions to form an inactive complex.[8][9] This sequestration prevents the metals from participating in redox cycling, thereby inhibiting the initiation of oxidative processes.

Experimental Design & Workflow

A multi-tiered approach is essential to comprehensively evaluate the antioxidant potential. This involves initial in vitro screening to determine intrinsic radical-scavenging ability, followed by application in a relevant food model system to assess practical efficacy.

Detailed Experimental Protocols

Protocol 4.1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[10]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound, Trolox, BHA, BHT stock solutions

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare DPPH Working Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a serial dilution of the test compound and standards (e.g., Trolox, BHA) in methanol. Typical concentration ranges to test are 1-100 µg/mL.[11]

-

Reaction: In a 96-well plate, add 20 µL of each sample dilution (or methanol as a blank) to 180 µL of the DPPH working solution.[11]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[11]

-

Protocol 4.2: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•+).[12] It is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Test compound, Trolox, BHA, BHT stock solutions

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13]

-

Prepare ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Reaction: In a 96-well plate, add 10 µL of the sample or standard dilutions to 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.

-

Calculation: Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 4.3: Inhibition of Lipid Peroxidation in a Food Model (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is one of the most common methods for measuring secondary products of lipid oxidation, primarily malondialdehyde (MDA).[15]

Model System: Minced Meat Emulsion

-

This protocol uses a minced meat model, but it can be adapted for other systems like oil-in-water emulsions.

Materials:

-

Fresh, lean minced meat (e.g., pork or chicken)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

1,1,3,3-Tetramethoxypropane (MDA standard)

-

Test compound, BHA, BHT stock solutions (dissolved in a food-grade solvent like ethanol)

Procedure:

-

Sample Preparation: Divide minced meat into 100g portions. Homogenize each portion with the respective antioxidant treatment:

-

Control: No antioxidant added.

-

Positive Control: BHA or BHT at a typical food-grade concentration (e.g., 200 ppm of fat content).[3]

-

Test Group(s): 1,2-Benzenediol, 4-(1-heptenyl)- at various concentrations (e.g., 50, 100, 200 ppm).

-

-

Storage: Package the samples in oxygen-permeable film and store under refrigeration (4°C). Perform TBARS analysis at specified time points (e.g., Day 0, 3, 6, 9).

-

TBARS Analysis (Distillation Method): a. Homogenize 10g of the meat sample with 50 mL of distilled water. b. Transfer the homogenate to a distillation flask. Add 47.5 mL of water and 2.5 mL of 4N HCl. c. Distill the mixture and collect 50 mL of the distillate. d. To a test tube, add 5 mL of the distillate and 5 mL of TBA reagent (0.02 M TBA in 90% acetic acid). e. Heat the tubes in a boiling water bath for 35 minutes to develop the pink color.[15] f. Cool the tubes and measure the absorbance at 532 nm.[15]

-

Calculation: Prepare a standard curve using 1,1,3,3-Tetramethoxypropane. Calculate the concentration of MDA in the samples and express the results as mg MDA per kg of meat.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. All experiments should be performed in triplicate.

Table 1: In Vitro Radical Scavenging Activity

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |

|---|---|---|

| 1,2-Benzenediol, 4-(1-heptenyl)- | Value ± SD | Value ± SD |

| Trolox (Standard) | Value ± SD | Value ± SD |

| BHA (Positive Control) | Value ± SD | Value ± SD |

| BHT (Positive Control) | Value ± SD | Value ± SD |

-

Interpretation: Lower IC₅₀ values indicate higher antioxidant activity. A competitive IC₅₀ value for the test compound compared to BHA/BHT suggests significant potential.

Table 2: Lipid Peroxidation Inhibition in Minced Meat (TBARS)

| Treatment | Day 0 (mg MDA/kg) | Day 3 (mg MDA/kg) | Day 6 (mg MDA/kg) | Day 9 (mg MDA/kg) |

|---|---|---|---|---|

| Control (No Antioxidant) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| BHA (200 ppm) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Test Compound (100 ppm) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Test Compound (200 ppm) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

-

Interpretation: A successful antioxidant will significantly suppress the increase in MDA levels over the storage period compared to the control. The goal is to achieve an inhibition level comparable to or better than the positive controls (BHA/BHT).

Synthesis and Regulatory Considerations

Safety and Regulation: It is critical to recognize that any substance intended for use as a food additive must undergo rigorous safety and toxicological evaluation before it can be approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA).[17][18] The approval process requires comprehensive evidence proving the additive is safe for its intended use and at its proposed concentration.[17] While 1,2-benzenediol (catechol) itself occurs naturally in some foods, toxicological data on alkyl-substituted catechols and related alkylresorcinols must be carefully reviewed.[19][20] For instance, 4-hexylresorcinol, a related compound, is approved for use as a processing aid to prevent melanosis in shrimp but has established acceptable daily intake levels.[21] Therefore, the protocols described herein represent the initial efficacy-testing phase, which must be followed by extensive safety studies before any consideration for commercial application.

References

-

Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC - NIH. (2023, March 24). National Center for Biotechnology Information. Retrieved from [Link]

-

Free radical scavenging mechanism in catechols. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Antioxidants: Regulatory Status - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Antioxidants: Regulatory Status - SCRPortal. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Global Compliance of Anthocyanins: Novel Food or Food Additive? - ZMUni Compliance Centre. (2025, March 27). ZMUni. Retrieved from [Link]

-

Relative Inhibition of Lipid Peroxidation, Cyclooxygenase Enzymes, and Human Tumor Cell Proliferation by Natural Food Colors - ACS Publications. (2005, October 22). American Chemical Society. Retrieved from [Link]

-

DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - PMC. (2025, December 23). National Center for Biotechnology Information. Retrieved from [Link]

-

The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers - MDPI. (2023, November 22). MDPI. Retrieved from [Link]

-

ABTS Assay, Cat # BAQ060 - G-Biosciences. (n.d.). G-Biosciences. Retrieved from [Link]

-

Inhibition of human LDL lipid peroxidation by phenol-rich beverages and their impact on plasma total antioxidant capacity in - CORE. (n.d.). CORE. Retrieved from [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences. Retrieved from [Link]

-

Antioxidants: Regulatory Status - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Determination of Antioxidant Activity in Foods and Beverages by Reaction with 2,2′-Diphenyl-1-Picrylhydrazyl (DPPH): Collaborative Study First Action 2012.04 | Journal of AOAC INTERNATIONAL | Oxford Academic. (2019, November 27). Oxford Academic. Retrieved from [Link]

-

Full article: Antioxidant activity and physicochemical kinetics of a compounded spirit infused with Calophyllum brasiliense seeds - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

PHCOG MAG.: Research Article Inhibition of lipid peroxidation by extracts of Pleurotus ostreatus. (2009, May 5). Pharmacognosy Magazine. Retrieved from [Link]

-

Genesis and development of DPPH method of antioxidant assay - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antioxidant Potential, Lipid Peroxidation Inhibition and Antimicrobial Activities of Satureja montana L. subsp. kitaibelii Extracts - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Alkylresorcinols: Chemical properties, methods of analysis and potential uses in food, industry and plant protection - ResearchGate. (2016, June 22). ResearchGate. Retrieved from [Link]

-

Dietary Alkylresorcinols: Absorption, Bioactivities, and Possible Use as Biomarkers of Whole-grain Wheat- and Rye-rich Foods | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

-

An Overview of Alkylresorcinols Biological Properties and Effects - PMC. (2022, January 5). National Center for Biotechnology Information. Retrieved from [Link]

-

Opinion of the Scientific Committee on Food on 4-Hexylresorcinol - European Commission. (2003, March 5). European Commission. Retrieved from [Link]

-

1,2-Benzenediol (Catechol) - Canada.ca. (n.d.). Government of Canada. Retrieved from [Link]

-

Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage - MDPI. (2024, July 30). MDPI. Retrieved from [Link]

- CN108147947B - Preparation method of benzenediol - Google Patents. (n.d.). Google Patents.

-

Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Application of Phenolic Compounds for Food Preservation: Food Additive and Active Packaging - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

-

Antioxidants in Food Preservation: Standards and Applications - Agriculture Institute. (2024, January 31). Agriculture Institute. Retrieved from [Link]

-

1,2-Benzenediol | CAS#:120-80-9 | Chemsrc. (2025, August 19). Chemsrc. Retrieved from [Link]

-

palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. (2024, April 18). MDPI. Retrieved from [Link]

-

Brewing By-Products as a Source of Natural Antioxidants for Food Preservation - MDPI. (2021, September 23). MDPI. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Antioxidants in Food Preservation: Standards and Applications - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 3. scrportal.dpoxchange.com [scrportal.dpoxchange.com]

- 4. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 13. researchgate.net [researchgate.net]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Regulations for Natural and Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. canada.ca [canada.ca]

- 21. ec.europa.eu [ec.europa.eu]

Application Note: Electrochemical Quantification of 4-(1-heptenyl)catechol

This Application Note is designed for researchers in analytical chemistry, toxicology, and pharmaceutical development. It details the electrochemical characterization and quantification of 4-(1-heptenyl)catechol , a synthetic analogue of urushiol (the allergen in poison ivy) and a bioactive catechol derivative.

Abstract & Scientific Rationale

4-(1-heptenyl)catechol is a lipophilic catechol derivative often used as a model compound for studying urushiol interactions or as a precursor in bioactive coatings. Its electrochemical detection relies on the reversible redox activity of the o-dihydroxyl (catechol) moiety.

However, the 1-heptenyl side chain introduces two critical physicochemical challenges:

-

Lipophilicity: The C7 alkenyl chain increases adsorption onto carbon surfaces, causing electrode fouling during standard diffusion-controlled measurements.

-

Conjugation: The double bond at the C1 position (conjugated with the aromatic ring) slightly lowers the oxidation potential compared to saturated alkyl catechols, making it more susceptible to auto-oxidation at neutral pH.

This protocol utilizes a Multi-Walled Carbon Nanotube (MWCNT) modified Glassy Carbon Electrode (GCE) . The MWCNT network provides a high surface area for controlled adsorption (turning the lipophilicity into an asset via pre-concentration) and facilitates electron transfer to mitigate fouling.

Electrochemical Mechanism

The detection mechanism is based on the 2-electron, 2-proton oxidation of the catechol to its corresponding o-quinone.

Redox Pathway Diagram

Figure 1: The quasi-reversible redox mechanism. The heptenyl chain remains intact during the primary redox event but promotes adsorption.

Experimental Setup & Reagents

Instrumentation

-

Potentiostat: Any research-grade potentiostat (e.g., Metrohm Autolab, CH Instruments, BioLogic).

-

Cell: 3-electrode glass cell (10 mL volume).

Electrode System

| Electrode Type | Specification | Role |

| Working (WE) | Glassy Carbon (3 mm dia.) modified with MWCNT | Primary sensing surface. |

| Reference (RE) | Ag/AgCl (3M KCl) | Stable potential reference. |

| Counter (CE) | Platinum Wire or Coil | Completes the circuit. |

Reagents

-

Analyte Standard: 4-(1-heptenyl)catechol (purity >95%). Note: If solid, dissolve stock in ethanol/methanol due to low water solubility.

-

Electrolyte: 0.1 M Acetate Buffer (pH 5.0) or Phosphate Buffered Saline (pH 6.5).

-

Expert Insight:Acetate Buffer (pH 5.0) is preferred.[1] At pH > 7, the deprotonated catechol oxidizes rapidly (auto-oxidation), and the o-quinone product is more prone to polymerization (fouling).

-

-

Modifier: Carboxylated MWCNTs (dispersed in DMF or water/Nafion mix at 1 mg/mL).

Electrode Preparation Protocol (Critical Step)

Self-Validating Step: A poorly prepared electrode will show broad, asymmetric peaks.

-

Polishing: Polish the bare GCE with 0.05 µm alumina slurry on a microcloth for 2 minutes. Rinse with DI water and sonicate in ethanol for 3 minutes to remove residual alumina.

-

Modification: Drop-cast 5 µL of the MWCNT suspension onto the GCE surface.

-

Drying: Allow to dry under an infrared lamp or in air for 30 minutes.

-

Activation: Cycle the electrode in blank buffer (CV, -0.2 to +0.8 V, 50 mV/s) for 20 cycles until the background current is stable.

Measurement Protocols

Protocol A: Cyclic Voltammetry (Characterization)

Objective: Determine redox reversibility and adsorption behavior.

-

Conditioning: Equilibrate the WE in 10 mL of buffer containing 50 µM analyte for 60 seconds (open circuit).

-

Parameters:

-

Start Potential: -0.2 V

-

End Potential: +0.6 V

-

Scan Rate: 50 mV/s (Perform scan rate study: 10, 25, 50, 100, 200 mV/s).

-

-

Analysis:

-

Plot log(Peak Current) vs. log(Scan Rate).

-

Slope ≈ 0.5 indicates Diffusion Control.

-

Slope ≈ 1.0 indicates Adsorption Control (Expected for heptenyl-catechol).

-

Protocol B: Square Wave Voltammetry (Quantification)

Objective: High-sensitivity quantification with background suppression.

-

Accumulation Step (AdSV):

-

Apply potential: -0.1 V (keeps analyte reduced to enhance adsorption).

-

Time: 60 - 120 seconds (stirring).

-

Why? The lipophilic heptenyl tail adsorbs to the MWCNTs. Accumulation concentrates the analyte on the surface.

-

-

Equilibration: Stop stirring and hold for 10 seconds.

-

Scan Parameters:

-

Frequency: 15 Hz

-

Amplitude: 25 mV

-

Step Potential: 4 mV

-

Scan Range: -0.1 V to +0.6 V.

-

-

Cleaning Step: After measurement, hold potential at +0.8 V for 30 seconds in blank buffer to oxidize and desorb residual species.

Data Analysis & Validation

Signal Processing

The oxidation peak (

-

Peak Shift: As pH increases, the peak shifts negatively by ~59 mV/pH (Nernstian behavior involving 2H+).

Calibration Strategy

Construct a calibration curve using the Standard Addition Method to account for matrix effects (especially if testing in biological fluids).

| Parameter | Typical Range | Acceptance Criteria |

| Linearity ( | 0.1 µM – 50 µM | > 0.995 |

| LOD | 10 – 50 nM | S/N ratio > 3 |

| Repeatability | %RSD (n=5) | < 5.0% |

Workflow Visualization

Figure 2: Operational workflow for high-throughput detection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Signal Decay | Electrode fouling by quinone polymerization. | Use the Regeneration step (+0.8V) or re-polish. Switch to Acetate Buffer pH 5.[1]0. |

| Broad Peaks | Slow electron transfer or thick modifier layer. | Reduce MWCNT loading (use 2-3 µL). Ensure MWCNTs are carboxylated (hydrophilic). |

| Shift in Potential | pH drift in the electrolyte. | Verify buffer pH before every run. Catechols are pH-sensitive. |

| Double Peaks | Presence of isomers or contaminants. | 4-(1-heptenyl)catechol may isomerize.[2] Ensure high-purity standard. |

References

-

Gholivand, M. B., et al. (2008). Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol.[2][3] Scientific Information Database. Link

-

Bhat, R. S., et al. (2025).[4] Electrochemical Detection of Catechol using Synthesized Titanium Oxide Nanoparticles. Analytical and Bioanalytical Electrochemistry. Link

-

Mazzotta, E., et al. (2015). Electrochemical behavior of polypyrrol/AuNP composites deposited by different electrochemical methods: sensing properties towards catechol. Beilstein Journal of Nanotechnology. Link

-

Qi, Y., et al. (2019). Synthesis of 4-substituted catechols with side-chains of different C=C bond number as urushiol analogues and their anticorrosion performance.[5] RSC Advances. Link

-

Braslau, R., et al. (2012).[6] Urushiol Detection using a Profluorescent Nitroxide.[7] Journal of Organic Chemistry. Link

Sources

- 1. Electrochemical Determination of Catechol Using a Disposable Printed Electrode with Conductive Ink Based on Graphite and Carbon Black | MDPI [mdpi.com]

- 2. sid.ir [sid.ir]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical Detection of Catechol using Synthesized Titanium Oxide Nanoparticles [abechem.com]

- 5. Synthesis of 4-substituted catechols with side-chains of different C[double bond, length as m-dash]C bond number as urushiol analogues and their anticorrosion performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UCSC chemist develops spray to detect poison oak's toxic oil - News [news.ucsc.edu]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Implementation of 4-Substituted Catechols in Novel Polymer Architectures

Executive Summary: Beyond Dopamine

While polydopamine (PDA) has revolutionized surface chemistry, the broader class of 4-substituted catechols offers a tunable library for polymer design that extends far beyond simple adhesion. The substituent at the 4-position (

This guide provides high-fidelity protocols for leveraging these molecules to create:

-

Universal Primers: Surface-independent coatings.

-

Smart Hydrogels: Self-healing and stimuli-responsive matrices.

-

Therapeutic Carriers: pH-gated drug delivery systems.[1]

Mechanistic Foundations

The reactivity of 4-substituted catechols is governed by the redox equilibrium between the catechol (reduced) and the o-quinone (oxidized) forms. The fate of the o-quinone intermediate depends heavily on the nature of the 4-substituent.

The Divergent Oxidation Pathways

-

Nucleophilic R-Groups (e.g., Dopamine): The pendant amine acts as an internal nucleophile, leading to cyclization (leucochrome formation) and complex supramolecular aggregation.

-

Non-Nucleophilic R-Groups (e.g., 3,4-Dihydroxyhydrocinnamic acid - DHCA): Lacking an internal nucleophile, these quinones rely on intermolecular crosslinking (disproportionation or Michael addition with other chains), making them ideal for grafting onto bulk polymers like Chitosan or PEG.

Visualization of Reaction Pathways

Figure 1: Divergent reaction pathways for 4-substituted catechols. The R-group determines whether the molecule cyclizes (dopamine-like) or acts as a crosslinker.

Protocol A: Surface Modification via Oxidative Polymerization

Application: Creating a universal adhesive primer on inert substrates (PTFE, Glass, Gold).

Materials

-

Precursor: Dopamine HCl (or 4-methylcatechol for hydrophobic coatings).

-

Buffer: Tris-HCl (10 mM).

-

Solvent: Deionized (DI) Water (degassed if controlling kinetics).[2]

-

Substrate: Glass slides, PCL scaffolds, or metallic nanoparticles.

Step-by-Step Methodology

-

Substrate Preparation:

-

Clean substrates via sonication in ethanol (10 min) followed by DI water (10 min).

-

Critical: For hydrophobic substrates, plasma treat (Air/O2) for 2 min to improve wetting of the coating solution.

-

-

Solution Preparation (The "Trojan Horse" Trigger):

-

Prepare 10 mM Tris-HCl buffer and adjust pH to 8.5 .

-

Note: Do not add the catechol yet. The moment catechol hits alkaline pH, oxidation begins.

-

Add Dopamine HCl to a final concentration of 2 mg/mL .

-

-

Deposition:

-

Immediately immerse the substrate.

-

Incubate at room temperature (20–25°C) on a rocker (50 rpm).

-

Visual Check: Solution will turn from colorless

pink

-

-

Termination & Washing:

-

Remove substrate after desired time (typically 12–24 hours for ~50nm thickness).

-

Sonicate in DI water for 5 min to remove loosely bound aggregates.

-

Dry under

stream.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Precipitates on surface | Bulk polymerization dominated surface deposition. | Flip substrate upside down during coating; reduce concentration to 1 mg/mL. |

| Uneven Coating | Poor wettability or trapped air bubbles. | Pre-wet substrate with ethanol; use plasma cleaning. |

| Slow Color Change | pH < 8.0 or old Dopamine. | Verify pH is 8.5; use fresh precursor (white powder, not grey). |

Protocol B: Synthesis of Catechol-Conjugated Hydrogels

Application: Tissue engineering scaffolds and mucoadhesive drug delivery. Chemistry: Carbodiimide coupling of 3,4-Dihydroxyhydrocinnamic acid (DHCA) to Chitosan.

Experimental Workflow

Figure 2: Synthesis pipeline for grafting 4-substituted catechols onto polysaccharide backbones.

Detailed Protocol

-

Backbone Dissolution:

-

Dissolve Chitosan (low MW) in 1% acetic acid to obtain a 1% (w/v) solution.

-

Adjust pH to 5.0 using NaOH. Caution: Do not exceed pH 6.0 or Chitosan will precipitate.

-

-

Activation:

-

Dissolve DHCA in a minimal amount of water/ethanol (1:1).

-

Add EDC (1.2 eq vs DHCA) and NHS (1.2 eq vs DHCA) to the DHCA solution. Stir for 15 min.

-

-

Conjugation:

-

Add the activated DHCA solution dropwise to the Chitosan solution.

-

React for 12 hours under

atmosphere (to prevent premature oxidation of catechol).

-

-

Purification (Critical for Biocompatibility):

-

Dialyze (MWCO 3.5 kDa) against dilute HCl (pH 3.5) containing 10 mM NaCl for 2 days, then against DI water for 1 day.

-

Why acidic dialysis? Neutral water will cause the chitosan to crash out and the catechol to oxidize.

-

-

Gelation (On-Demand):

-

To form the hydrogel, mix the lyophilized polymer with water and raise pH to 7.4 (slow gelation) or add Sodium Periodate (

) for rapid (10 sec) crosslinking.

-

Advanced Application: pH-Responsive Drug Delivery

Mechanism: Catechols form reversible boronate ester bonds with boronic acids.[3][4][5] This bond is stable at neutral/alkaline pH but hydrolyzes at acidic pH (tumor microenvironment, pH 5.0–6.0).

Formulation Protocol

-

Polymer A: Catechol-functionalized polymer (from Protocol B).

-

Drug/Linker: Boronic acid-containing drug (e.g., Bortezomib) or a phenylboronic acid (PBA) functionalized payload.

-

Loading:

-

Mix Polymer A and PBA-Drug in PBS (pH 7.4).

-

The complex forms spontaneously.

-

-

Release Trigger:

-

Upon exposure to pH 5.0 (endosome/lysosome mimic), the boronate ester hydrolyzes, releasing the free drug.

-

Comparative Kinetics Data

| System | pH 7.4 Release (24h) | pH 5.0 Release (24h) | Mechanism |

| Physical Entrapment | ~40% (Burst release) | ~45% | Diffusion |

| Catechol-Boronate | < 10% (Stable) | > 80% (Triggered) | Covalent Hydrolysis |

Validation & Characterization Standards

To ensure scientific integrity, every synthesized batch must undergo the following validation steps:

-

UV-Vis Spectroscopy:

-

Catechol Peak: ~280 nm.[6]

-

Quinone/Crosslink: Broad absorbance appearing at 350–450 nm indicates oxidation.

-

Success Metric: For Protocol B (Synthesis), you want a strong 280 nm peak and minimal 400 nm absorbance (indicating the catechol is preserved).

-

-

X-Ray Photoelectron Spectroscopy (XPS):

-

Look for the

shake-up satellite in the C1s spectrum (characteristic of aromatic rings). -

N/C ratio change confirms grafting efficiency on Chitosan.

-

-

Adhesion Test (Lap Shear):

-

For glues: Bond two glass slides. Cure. Pull.

-

Reference Value: Polydopamine-based adhesives typically yield 0.5 – 2.0 MPa depending on formulation.

-

References

-

Lee, H., et al. (2007). Mussel-inspired surface chemistry for multifunctional coatings.[7] Science, 318(5849), 426-430. Link

-

Ryu, J. H., et al. (2015). Catechol-functionalized chitosan/pluronic hydrogels for tissue adhesives and hemostatic materials. Biomacromolecules, 12(8), 2653-2659. Link

-

Su, J., et al. (2011). Catechol polymers for pH-responsive, targeted drug delivery to cancer cells.[1][8] Journal of the American Chemical Society, 133(30), 11850-11853. Link

-

Sedó, J., et al. (2013). Catechol-based biomimetic functional materials.[1][6][8][9][10] Advanced Materials, 25(5), 653-701. Link

-

Yang, J., et al. (2014). Recent advances in mussel-inspired adhesive hydrogels.[10] Biomaterials Science, 2(12), 1723-1732. Link

Sources

- 1. Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells [escholarship.org]

- 2. benchchem.com [benchchem.com]

- 3. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Polydopamine-Based Interfacial Engineering of Extracellular Matrix Hydrogels for the Construction and Long-Term Maintenance of Living Three-Dimensional Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Synthesis, Characterization and Catechol-Based Bioinspired Adhesive Properties in Wet Medium of Poly(2-Hydroxyethyl Methacrylate-co-Acrylamide) Hydrogels [mdpi.com]

- 10. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

Troubleshooting & Optimization

Overcoming challenges in the regioselective synthesis of 4-(1-heptenyl)-1,2-benzenediol

[1]

Ticket ID: #SYN-UR-007 Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regio- and Stereocontrol in Urushiol Analogue Synthesis

Executive Summary

The synthesis of 4-(1-heptenyl)-1,2-benzenediol (a short-chain analogue of urushiol) presents a "triad of failure" for organic chemists: Regiocontrol (3- vs. 4-substitution), Stereocontrol (E vs. Z alkene geometry), and Chemo-stability (preventing catechol oxidation or alkene polymerization during deprotection).

This guide abandons generic advice. We assume you are seeing mixtures of isomers, low yields during the Wittig/Heck step, or "black tar" during demethylation. Below are the specific protocols to resolve these issues.

Module 1: The Regioselectivity Crisis (Route Selection)

User Complaint: "I tried alkylating catechol directly with 1-heptyne or heptenyl halides, but I can't separate the 3-substituted and 4-substituted isomers."

Root Cause: The 1,2-benzenediol (catechol) core is electronically symmetric regarding electrophilic aromatic substitution at the 3 and 6 (ortho) positions versus the 4 and 5 (para) positions. Direct functionalization invariably yields inseparable mixtures.

The Fix: Do not start with catechol. You must "lock" the regiochemistry by using a pre-functionalized precursor where the 3- and 4-positions are chemically distinct.

Protocol A: The "Miyakoshi" Standard (Wittig Route)

Best for: Generating the Z-isomer (cis) or E-isomer (via modification).

-

Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).

-

Logic: The aldehyde is fixed at the 4-position relative to the oxygen motif. The "catechol" is masked as a dimethyl ether.

-

Reagents: Hexyltriphenylphosphonium bromide (C6 chain + C1 aldehyde = C7 heptenyl chain).

Protocol B: The Heck Cross-Coupling

Best for: Generating the E-isomer (trans) exclusively.

-

Starting Material: 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole).

-

Logic: The bromine handle creates an unequivocal site for palladium insertion.

-

Reagents: 1-Heptene + Pd(OAc)₂.

Figure 1: Decision matrix for route selection based on desired stereochemistry. Note that Route A can access E-isomers but requires specific base modifications.

Module 2: Stereocontrol Troubleshooting

User Complaint: "I used the Wittig route, but my E:Z ratio is 40:60, and I need pure Trans isomer."

Technical Insight: Standard Wittig reactions with non-stabilized ylides (like hexyltriphenylphosphonium) are kinetically controlled to favor the Z-alkene (cis) due to the formation of the erythro-betaine intermediate. To force E-selectivity (trans), you must equilibrate the intermediate.

Troubleshooting Guide: Fixing the Ratio

| Method | Protocol Adjustment | Mechanism | Expected E:Z |

| Standard Wittig | NaH or n-BuLi in THF, -78°C | Kinetic control (salt-free) | ~10:90 (Z-major) |

| Schlosser Mod. | Add PhLi at -78°C, then HCl/KOtBu | Betaine lithiation/equilibration | >95:5 (E-major) |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100°C | Syn-insertion/Anti-elimination | >98:2 (E-major) |

Recommended Protocol: The Heck Route (for High E-Selectivity)

Reference Grounding: This protocol aligns with standard Pd-catalyzed vinylation of electron-rich aromatics [1].

-

Charge: 4-Bromo-1,2-dimethoxybenzene (1.0 eq), 1-Heptene (1.5 eq), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (2.5 eq).[1]

-